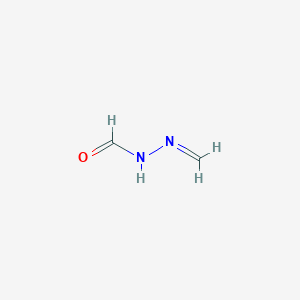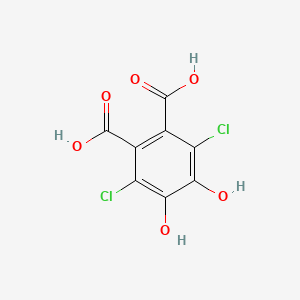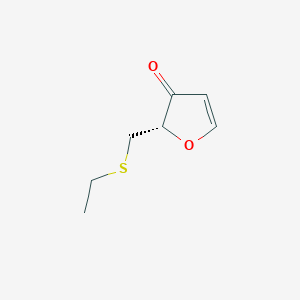![molecular formula C14H16ClN3OS B14357039 2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one CAS No. 94125-98-1](/img/structure/B14357039.png)
2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one is a compound that features a combination of a triazole ring and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one typically involves the reaction of 4-chloroaniline with 2-aminoacetonitrile hydrochloride to form an intermediate, which is then subjected to further reactions to yield the desired compound . The reaction conditions often include heating under reflux in ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic ring or the triazole moiety.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The chlorophenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol
- 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole ring and the chlorophenyl group allows for a wide range of interactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
94125-98-1 |
|---|---|
Molecular Formula |
C14H16ClN3OS |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one |
InChI |
InChI=1S/C14H16ClN3OS/c1-14(2,3)12(13(19)18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12H,1-3H3 |
InChI Key |
IJOCVJANUBUCNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)N1C=NC=N1)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


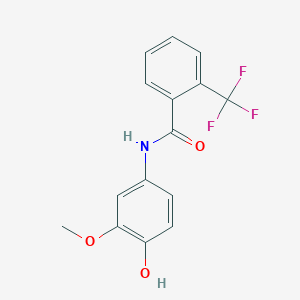
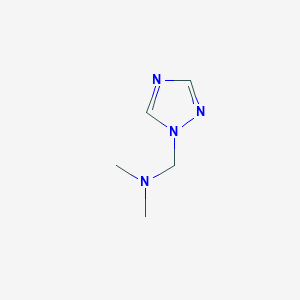
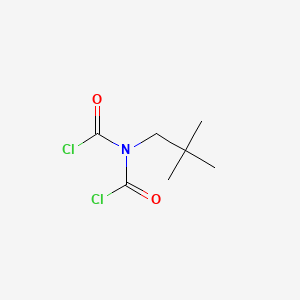
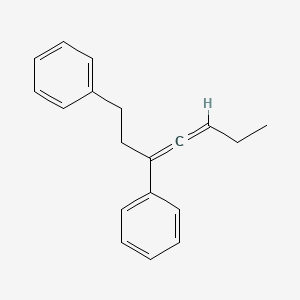
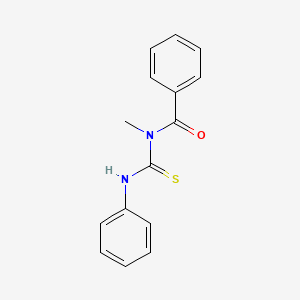
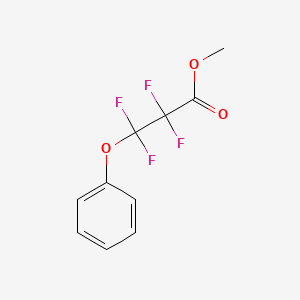
![N~1~,N~1'~-Methylenebis[N-(nitrosomethyl)methanediamine]](/img/structure/B14357012.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate](/img/structure/B14357013.png)
![13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile](/img/structure/B14357016.png)
![1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one](/img/structure/B14357017.png)
![1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone](/img/structure/B14357021.png)
